3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol is a complex organic compound featuring a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes:
Alkylation of the phenolic hydroxyl group:
Azidation of the carboxylic acid: The carboxylic acid group is converted into an azide group.
Curtius rearrangement: This rearrangement transforms the azide into an isocyanate.
Hydrolysis and salification: The isocyanate is hydrolyzed to form the desired amine, followed by salification to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing side reactions. The choice of solvent and reaction temperature plays a crucial role in achieving these goals .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but different functional groups.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: Similar structure but different functional groups.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-10(5-6-14)9-3-2-4-11-12(9)16-8-7-15-11/h2-4,10,13-14H,5-8H2,1H3 |
InChI Key |
PLHQUJTXRQEFGX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.